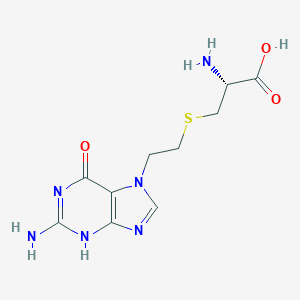

1-(Guan-1-yl)-2-(cystein-S-yl)ethane

Description

1-(Guan-1-yl)-2-(cystein-S-yl)ethane is a prototype DNA-protein cross-link (DPC) formed during the reaction of DNA with haloethylnitrosoureas (CNUs), such as carmustine (BCNU) . This compound arises when the reactive intermediate 1-$O^6$-ethanoguanine, generated by the alkylation of DNA guanine residues, reacts with the cysteine residue of the DNA repair protein O$^6$-alkylguanine-DNA alkyltransferase (MGMT) . The cross-link structure consists of a guanine moiety connected via an ethylene bridge to the sulfur atom of cysteine, forming a stable covalent bond .

This DPC plays a dual role: (1) it represents a cytotoxic lesion that disrupts DNA replication and repair, and (2) it inactivates MGMT, a critical enzyme for repairing alkylation damage . Studies by Niu et al. (1993) confirmed its synthesis and role in CNU-induced DNA damage, while Gonzaga et al. (1992) demonstrated its formation in recombinant MGMT-DNA complexes using $^{35}$S-labeled cysteine .

Propriétés

Numéro CAS |

106947-24-4 |

|---|---|

Formule moléculaire |

C10H14N6O3S |

Poids moléculaire |

298.32 g/mol |

Nom IUPAC |

(2R)-2-amino-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]propanoic acid |

InChI |

InChI=1S/C10H14N6O3S/c11-5(9(18)19)3-20-2-1-16-4-13-7-6(16)8(17)15-10(12)14-7/h4-5H,1-3,11H2,(H,18,19)(H3,12,14,15,17)/t5-/m0/s1 |

Clé InChI |

SXOJTGXFMQPGOS-YFKPBYRVSA-N |

SMILES |

C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)NC(=N2)N |

SMILES isomérique |

C1=NC2=C(N1CCSC[C@@H](C(=O)O)N)C(=O)N=C(N2)N |

SMILES canonique |

C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)N=C(N2)N |

Synonymes |

1-(guan-1-yl)-2-(cystein-S-yl)ethane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below highlights key structural and functional differences between 1-(guan-1-yl)-2-(cystein-S-yl)ethane and related cross-linking agents:

Key Observations :

- DNA-Protein vs. DNA-DNA Cross-Links : The target compound uniquely links DNA to a repair protein (MGMT), while others connect DNA bases (e.g., G-C cross-link) .

- Common Precursor: Both 1-(guan-1-yl)-2-(cystein-S-yl)ethane and G-C cross-links originate from 1-$O^6$-ethanoguanine but diverge in reaction pathways .

- Biological Impact : DPCs inactivate MGMT, amplifying alkylation damage, whereas DNA interstrand cross-links block replication and transcription .

Formation Kinetics and Reactivity

The table below compares formation rates and conditions:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.